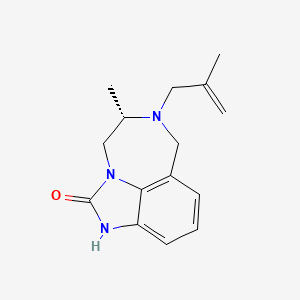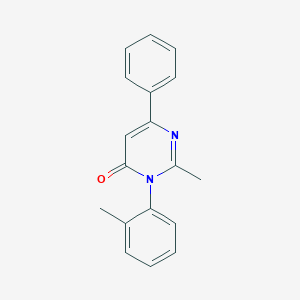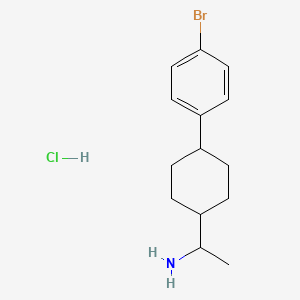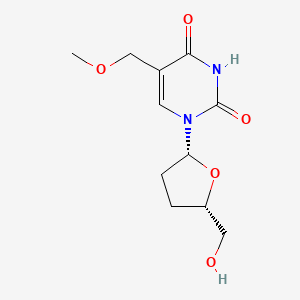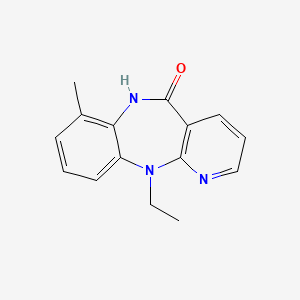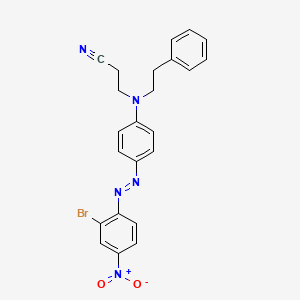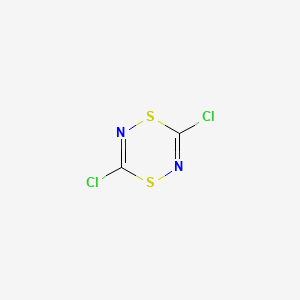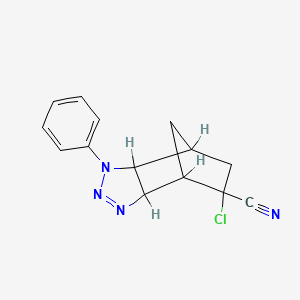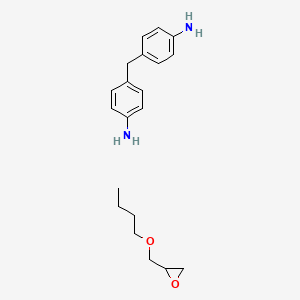
Einecs 272-470-7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Einecs 272-470-7 is a compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes chemical substances that were deemed to be on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its various applications in scientific research and industry.
Méthodes De Préparation
The preparation methods for Einecs 272-470-7 involve specific synthetic routes and reaction conditions. Industrial production methods typically include:
Synthetic Routes: The compound is synthesized through a series of chemical reactions that involve the use of specific reagents and catalysts. The exact synthetic route can vary depending on the desired purity and yield.
Reaction Conditions: The reactions are carried out under controlled temperature and pressure conditions to ensure the desired product is obtained. Common conditions include the use of inert atmospheres and specific solvents to facilitate the reactions.
Industrial Production: Large-scale production involves the use of reactors and other industrial equipment to produce the compound in significant quantities. The process is optimized for efficiency and cost-effectiveness.
Analyse Des Réactions Chimiques
Einecs 272-470-7 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically results in the formation of oxidized derivatives.
Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride. These reactions produce reduced forms of the compound.
Substitution: Substitution reactions occur when one functional group in the compound is replaced by another. Common reagents for these reactions include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce carboxylic acids, while reduction may yield alcohols.
Applications De Recherche Scientifique
Einecs 272-470-7 has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: It is employed in biological studies to investigate its effects on cellular processes and metabolic pathways.
Medicine: The compound is studied for its potential therapeutic properties and its role in drug development.
Industry: In industrial applications, this compound is used in the production of various materials and chemicals.
Mécanisme D'action
The mechanism of action of Einecs 272-470-7 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:
Molecular Targets: Binding to specific enzymes or receptors, thereby modulating their activity.
Pathways Involved: Influencing metabolic pathways and signaling cascades that regulate cellular functions. The exact mechanism can vary depending on the context and application.
Comparaison Avec Des Composés Similaires
Einecs 272-470-7 can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures or functional groups, such as Einecs 272-470-8 and Einecs 272-470-9.
Uniqueness: this compound may have distinct properties, such as higher reactivity or specific biological activity, that set it apart from similar compounds.
Propriétés
Numéro CAS |
68855-22-1 |
|---|---|
Formule moléculaire |
C13H14N2.C7H14O2 C20H28N2O2 |
Poids moléculaire |
328.4 g/mol |
Nom IUPAC |
4-[(4-aminophenyl)methyl]aniline;2-(butoxymethyl)oxirane |
InChI |
InChI=1S/C13H14N2.C7H14O2/c14-12-5-1-10(2-6-12)9-11-3-7-13(15)8-4-11;1-2-3-4-8-5-7-6-9-7/h1-8H,9,14-15H2;7H,2-6H2,1H3 |
Clé InChI |
IJHAHALQLXBKNU-UHFFFAOYSA-N |
SMILES canonique |
CCCCOCC1CO1.C1=CC(=CC=C1CC2=CC=C(C=C2)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


